1-(4-(5-(Furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-2-phenoxyethanone
Description
The compound 1-(4-(5-(Furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-2-phenoxyethanone features a hybrid structure combining a 1,3,4-thiadiazole core substituted with a furan-2-yl group, a piperidine ring, and a phenoxy ethanone moiety.
- 1,3,4-Thiadiazole: Known for acting as a hydrogen-bonding domain and electron donor, enhancing pharmacological interactions .
- Furan-2-yl: Contributes to aromaticity and hydrogen-bonding interactions, as seen in alpha-amylase inhibitors like SA07 .
- Piperidine: Improves pharmacokinetic properties and is prevalent in antibacterial agents .
- Phenoxy ethanone: A common pharmacophore in kinase inhibitors and antimicrobial agents .
Properties
IUPAC Name |
1-[4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl]-2-phenoxyethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3S/c23-17(13-25-15-5-2-1-3-6-15)22-10-8-14(9-11-22)18-20-21-19(26-18)16-7-4-12-24-16/h1-7,12,14H,8-11,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBSNXDKWBCSBJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NN=C(S2)C3=CC=CO3)C(=O)COC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(4-(5-(Furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-2-phenoxyethanone typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the furan and thiadiazole rings, followed by their integration into the piperidine and phenoxyethanone framework.
Formation of Furan Ring: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds in the presence of acid catalysts.
Formation of Thiadiazole Ring: The thiadiazole ring is typically formed by the reaction of thiosemicarbazide with carboxylic acids or their derivatives under dehydrating conditions.
Integration into Piperidine Framework: The piperidine ring can be introduced via nucleophilic substitution reactions, where the furan-thiadiazole intermediate reacts with piperidine derivatives.
Final Assembly: The final step involves the coupling of the piperidine-thiadiazole intermediate with phenoxyethanone under basic conditions to yield the target compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-(4-(5-(Furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-2-phenoxyethanone undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The thiadiazole ring can be reduced to thiadiazoline using reducing agents like lithium aluminum hydride.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions with halides or sulfonates to introduce different functional groups.
Coupling Reactions: The phenoxyethanone moiety can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for ring formation, and specific oxidizing or reducing agents for functional group transformations. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
The compound is being investigated for its potential biological activities including:
Antimicrobial Properties : Research indicates that derivatives containing thiadiazole and furan moieties exhibit significant antimicrobial activity against various pathogens. The compound's structure suggests it may interact with specific enzymes or receptors involved in microbial growth .
Anticancer Activity : Studies have shown that similar compounds can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. The integration of piperidine enhances binding affinity to cancer-related targets .
Anti-inflammatory Effects : Preliminary studies suggest that this compound may modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases .
Medicinal Chemistry
This compound serves as a valuable building block for the synthesis of more complex molecules aimed at drug development:
Drug Development : Its unique structure allows for modifications that can lead to new therapeutic agents targeting specific biological pathways. The combination of different pharmacophores within one molecule enhances its potential efficacy and specificity.
Material Science
In addition to its biological applications, 1-(4-(5-(Furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-2-phenoxyethanone is explored in material science:
Advanced Materials : The compound's structural properties make it suitable for developing advanced materials such as polymers and coatings. Its stability and solubility are advantageous for applications in various industrial processes.
Case Studies
Several studies highlight the applications and effectiveness of compounds related to 1-(4-(5-(Furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-2-phenoxyethanone:
Mechanism of Action
The mechanism of action of 1-(4-(5-(Furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-2-phenoxyethanone involves its interaction with specific molecular targets and pathways. The furan and thiadiazole rings are known to interact with various enzymes and receptors, modulating their activity. The piperidine ring enhances the compound’s binding affinity and specificity, while the phenoxyethanone moiety contributes to its overall stability and solubility.
Comparison with Similar Compounds
Structural Differences and Implications
Core Heterocycle: The target compound uses a 1,3,4-thiadiazole core, which is more electron-rich compared to the oxadiazole in . This enhances its ability to participate in hydrogen bonding and π-π stacking .
Substituent Effects: Piperidine vs. Methylpiperidine: The target compound’s unmodified piperidine may offer better conformational flexibility than the 4-methylpiperidine in , influencing bioavailability. Phenoxy Ethanone vs.
Furan Positioning :
- The 5-(furan-2-yl) substitution on thiadiazole is shared with SA07 , which showed strong alpha-amylase inhibition due to furan’s hydrogen-bonding capacity.
Research Findings and Limitations
- Synthetic Feasibility: The target compound can likely be synthesized via routes similar to , involving nucleophilic substitution between a thiadiazole-chloroethanone intermediate and piperidine.
- Knowledge Gaps: Direct biological data for the target compound are absent in the evidence; predictions are based on structural extrapolation.
- Contradictions : While furan enhances activity in SA07 , its role in piperidine-containing analogs remains untested, creating uncertainty.
Biological Activity
1-(4-(5-(Furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-2-phenoxyethanone is a compound that belongs to a class of heterocyclic compounds known for their diverse biological activities. The presence of the furan and thiadiazole moieties suggests potential pharmacological properties, including antimicrobial, antifungal, and anticancer activities. This article reviews the synthesis, biological activity, and potential applications of this compound based on available literature.
Synthesis
The synthesis of 1-(4-(5-(Furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-2-phenoxyethanone typically involves the following steps:
- Formation of the Thiadiazole Derivative : The initial step often includes the cyclization of hydrazines with carboxylic acids to form 1,3,4-thiadiazoles.
- Piperidine Attachment : The piperidine ring is then introduced through nucleophilic substitution reactions.
- Phenoxy Group Addition : Finally, the phenoxy group is added to yield the final product.
The synthesis can be optimized using microwave-assisted techniques to enhance yields and reduce reaction times .
Antimicrobial Activity
Research indicates that compounds containing furan and thiadiazole moieties exhibit significant antimicrobial properties. For instance, derivatives of 1,3,4-thiadiazoles have shown activity against various bacterial strains such as Staphylococcus aureus and Pseudomonas aeruginosa. In vitro studies demonstrate that the synthesized compound has a minimum inhibitory concentration (MIC) comparable to standard antibiotics .
Antifungal Activity
The compound has also been evaluated for its antifungal properties against pathogens like Candida albicans and Aspergillus niger. Compounds similar to 1-(4-(5-(Furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-2-phenoxyethanone have demonstrated significant fungicidal activity. For example, certain derivatives achieved over 80% efficacy against P. infestans, outperforming traditional antifungal agents .
Anticancer Activity
Preliminary studies suggest that compounds with similar structures exhibit cytotoxic effects on various cancer cell lines. The mechanism may involve apoptosis induction and cell cycle arrest. The presence of the thiadiazole ring is believed to play a crucial role in enhancing anticancer activity .
Case Studies
Several case studies have been conducted to evaluate the biological activity of thiadiazole derivatives:
- Case Study on Antimicrobial Efficacy : A study focused on synthesizing various thiadiazole derivatives demonstrated that modifications in substituents significantly influenced antimicrobial potency. The study found that compounds with electron-withdrawing groups showed enhanced activity against gram-positive bacteria .
- Antifungal Assessment : Another research effort evaluated the antifungal properties of newly synthesized thiadiazole derivatives against plant pathogens. Results indicated that specific structural modifications led to increased efficacy against Fusarium species .
Q & A
Q. Basic Research Focus
- Antimicrobial assays : Use microbroth dilution (CLSI guidelines) to test against Gram-positive bacteria (e.g., S. aureus). The thiadiazole moiety disrupts bacterial membrane integrity via sulfur interactions .
- Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., HeLa) show IC values correlated with electron-withdrawing substituents on the phenoxy group .
Q. Advanced Research Focus
- Metabolic stability assays : Use liver microsomes to identify rapid oxidation of the furan ring (CYP3A4-mediated) .
- Prodrug modification : Introduce acetyl groups to the piperidine nitrogen to enhance plasma half-life .
- Tissue distribution studies : Radiolabel the compound (e.g., C) to track accumulation in target organs .
How can structure-activity relationship (SAR) studies guide the design of analogs with improved potency?
Q. Advanced Research Focus
Q. Advanced Research Focus
- Molecular docking : Simulate binding to tyrosine kinase domains (e.g., EGFR) using AutoDock Vina .
- Enzyme kinetics : Measure values via Lineweaver-Burk plots for competitive inhibition .
- Western blotting : Confirm downstream pathway modulation (e.g., reduced phosphorylated ERK levels) .
How can researchers mitigate solubility challenges during formulation for preclinical studies?
Q. Basic Research Focus
- Co-solvent systems : Use PEG-400/water mixtures (70:30) to achieve >5 mg/mL solubility .
- Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles improve bioavailability by 50% in rodent models .
What analytical workflows confirm isomeric purity in synthetic batches?
Q. Advanced Research Focus
- Chiral HPLC : Use a Chiralpak AD-H column to separate enantiomers (mobile phase: hexane/ethanol 85:15) .
- Vibrational circular dichroism (VCD) : Assign absolute configuration of stereocenters in the piperidine ring .
How do substituents on the thiadiazole ring affect metabolic stability?
Q. Advanced Research Focus
Q. Advanced Research Focus
- SwissTargetPrediction : Prioritize kinase and GPCR targets based on structural similarity .
- Molecular dynamics (MD) simulations : Assess binding stability to hERG channels to flag cardiac toxicity risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
